molecular formula C22H23FN2O2 B2627893 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 849916-20-7

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2627893
CAS No.: 849916-20-7
M. Wt: 366.436
InChI Key: AUFRUPMVABLLJB-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure substituted with a piperazine ring and a fluorophenyl group

Biochemical Analysis

Biochemical Properties

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The presence of the fluorophenyl group in the piperazine ring is essential for its inhibitory effects on ENTs . The compound’s interactions with ENTs involve non-competitive and irreversible inhibition, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the Michaelis constant (Km) .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it does not affect cell viability, protein expression, or internalization of ENTs . The compound’s ability to inhibit nucleoside transport can impact nucleotide synthesis, adenosine regulation, and chemotherapy efficacy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on ENTs involves binding to a site distinct from conventional inhibitors . Molecular docking analysis has revealed that the binding site of this compound in ENT1 differs from other inhibitors, contributing to its unique inhibitory profile . The presence of halogen substitutes in the fluorophenyl moiety is crucial for its activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s inhibitory effects on ENTs are irreversible and non-competitive, indicating that its impact persists over time . Detailed studies on its stability and degradation in various conditions are still needed to fully understand its temporal dynamics.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound’s inhibitory effects on ENTs are dose-dependent, with higher doses leading to more pronounced inhibition . The compound does not affect cell viability, suggesting a favorable safety profile at effective doses

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which play a vital role in nucleotide synthesis and adenosine regulation . By inhibiting these transporters, the compound can affect metabolic flux and metabolite levels, potentially influencing various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with ENTs. The compound’s selective inhibition of ENT2 suggests that it may preferentially accumulate in tissues with higher ENT2 expression . Understanding its transport and distribution dynamics is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with ENTs and other biomolecules. The compound’s ability to inhibit nucleoside transporters suggests that it may localize to cellular compartments involved in nucleotide synthesis and adenosine regulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an appropriate diketone under acidic conditions. The piperazine ring is then introduced via a nucleophilic substitution reaction, where the fluorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 1-(4-fluorophenyl)piperazine
  • 3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromenone core with a fluorophenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFRUPMVABLLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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